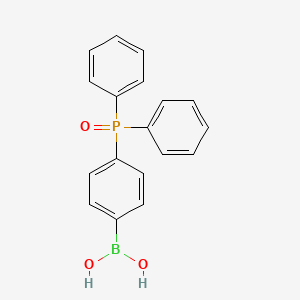

(4-(Diphenylphosphoryl)phenyl)boronic acid

Description

BenchChem offers high-quality (4-(Diphenylphosphoryl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Diphenylphosphoryl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H16BO3P |

|---|---|

Molecular Weight |

322.1 g/mol |

IUPAC Name |

(4-diphenylphosphorylphenyl)boronic acid |

InChI |

InChI=1S/C18H16BO3P/c20-19(21)15-11-13-18(14-12-15)23(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20-21H |

InChI Key |

XXEKRCIJCZAEBD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and electronic properties of (4-(Diphenylphosphoryl)phenyl)boronic acid

Topic: Chemical Structure, Electronic Properties, and Applications of (4-(Diphenylphosphoryl)phenyl)boronic Acid Content Type: Technical Whitepaper / Research Monograph Audience: Materials Scientists, Organic Chemists, and Device Engineers (OLED/PhOLED)

CAS: 1353035-29-6 | Molecular Formula: C₁₈H₁₆BO₃P[1][2]

Executive Summary

(4-(Diphenylphosphoryl)phenyl)boronic acid (DPPBA) is a bifunctional organophosphorus-boron building block critical to the development of advanced optoelectronic materials. Characterized by the coexistence of a highly polar, electron-withdrawing diphenylphosphine oxide (P=O) moiety and a Lewis-acidic boronic acid group, DPPBA serves as a specialized intermediate for synthesizing electron-transporting host materials used in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).

Unlike standard arylboronic acids, the P=O group in DPPBA introduces high triplet energy (

Molecular Architecture & Electronic Landscape

Structural Components

The molecule consists of a central phenylene linker substituted para by two distinct functional groups with opposing electronic demands:

-

Diphenylphosphine Oxide (Ph₂P=O): A strong electron-withdrawing group (EWG) via induction (-I) and moderate resonance (-M). The P=O bond exhibits significant dipolar character (

), enhancing the dielectric constant and solubility of derived materials. -

Boronic Acid (-B(OH)₂): An electron-deficient center containing a vacant

-orbital orthogonal to the

Electronic Properties

-

Dipole Moment: The P=O bond creates a permanent dipole, facilitating electron injection in device architectures.

-

Triplet Energy (

): The tetrahedral geometry of the phosphorus atom breaks extended -

HOMO/LUMO Levels: The P=O group stabilizes the LUMO (Lowest Unoccupied Molecular Orbital), making the molecule and its derivatives electron-deficient (n-type).

Physical Data Summary

| Property | Value / Description |

| CAS Number | 1353035-29-6 |

| Molecular Weight | 322.10 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, MeOH (hot); Insoluble in Hexanes |

| Melting Point | > 250 °C (Decomposition often precedes melting) |

| Purity Grade | Typically ≥ 98% (HPLC) for optoelectronic applications |

| Acidity (pKa) | ~8.0–8.5 (Estimated; P=O acidity enhancement vs. PhB(OH)₂) |

Synthesis & Characterization

Synthetic Pathway (Logic & Causality)

The synthesis utilizes a Cryogenic Lithiation-Borylation strategy.

-

Precursor: (4-Bromophenyl)diphenylphosphine oxide (CAS 54056-50-7).

-

Reagent Choice: n-Butyllithium (n-BuLi) is preferred over Magnesium (Grignard) due to the electron-withdrawing nature of the P=O group, which stabilizes the lithiated intermediate at low temperatures (-78 °C) and prevents side reactions (e.g., nucleophilic attack on Phosphorus).

-

Boron Source: Triisopropyl borate is used to form the "ate" complex, which is subsequently hydrolyzed.

Step-by-Step Protocol

Reaction Scheme:

-

Lithiation: Ar-Br + n-BuLi

Ar-Li + n-BuBr -

Borylation: Ar-Li + B(OiPr)₃

Li[Ar-B(OiPr)₃] -

Hydrolysis: Li[Ar-B(OiPr)₃] + H₃O⁺

Ar-B(OH)₂

Experimental Procedure:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Dissolution: Charge the flask with (4-bromophenyl)diphenylphosphine oxide (10.0 mmol) and anhydrous THF (50 mL). Cool to -78 °C (dry ice/acetone bath). Note: The P=O precursor may require slight warming to dissolve initially, but must be cold before lithiation.

-

Lithiation: Dropwise add n-BuLi (1.6 M in hexanes, 11.0 mmol) over 20 minutes. The solution typically turns a deep yellow/orange color, indicating the formation of the aryllithium species. Stir for 1 hour at -78 °C.

-

Electrophile Addition: Add Triisopropyl borate (12.0 mmol) rapidly in one portion. The color usually fades.

-

Warming: Allow the mixture to warm naturally to room temperature (RT) over 4 hours.

-

Quench & Hydrolysis: Cool to 0 °C and quench with 1M HCl (30 mL). Stir vigorously for 1 hour to hydrolyze the boronate ester.

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). The product often precipitates at the interface or remains in the organic layer depending on pH. Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Acetonitrile or Ethanol/Water to remove protodeboronated byproducts (triphenylphosphine oxide).

Spectroscopic Validation

-

¹H NMR (DMSO-d₆, 400 MHz):

8.20 (s, 2H, OH), 7.80–7.40 (m, 14H, Ar-H). The protons ortho to Phosphorus appear as doublets due to -

³¹P NMR (DMSO-d₆): Single peak at

~25–29 ppm (characteristic of tertiary phosphine oxides). -

¹¹B NMR: Broad singlet at

~28 ppm.

Reactivity & Functionalization

Suzuki-Miyaura Cross-Coupling

DPPBA acts as the nucleophilic partner in Palladium-catalyzed couplings.

-

Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are standard.

-

Base Sensitivity: Due to the P=O group, strong bases (e.g., KOtBu) can sometimes cause degradation. Weak bases like K₂CO₃ or K₃PO₄ are recommended.

-

Solvent: Dioxane/Water or Toluene/Ethanol/Water mixtures are ideal to solubilize the polar boronic acid.

Visualization: Synthesis & Reactivity Flow

Caption: Synthetic workflow from brominated precursor to the target boronic acid and subsequent application in OLED material synthesis.

Applications in Drug Discovery & Materials Science

Optoelectronics (OLEDs)

This is the primary industrial application. DPPBA is used to synthesize Bipolar Host Materials .

-

Mechanism: By coupling DPPBA with hole-transporting moieties (e.g., Carbazole, Triphenylamine), chemists create "Push-Pull" molecules.

-

Role of P=O:

-

Electron Injection: Lowers the electron injection barrier.

-

Morphology: The bulky, non-planar P=O group prevents crystallization, ensuring stable amorphous films.

-

High Triplet Energy: Confines excitons on the emitter dopant (Ir or Pt complexes), boosting efficiency.

-

Medicinal Chemistry

While less common than in materials, the P=O group is an isostere for amides or sulfoxides.

-

Kinase Inhibitors: The phosphine oxide can act as a hydrogen bond acceptor in the ATP binding pocket.

-

Metabolic Stability: Unlike amines, the P=O group is resistant to N-oxidation, potentially improving the pharmacokinetic profile of drug candidates.

References

-

Synthesis of Phosphine Oxide Hosts: Journal of Organic Chemistry. "Design and Synthesis of Phosphine Oxide-Based Host Materials for Blue Phosphorescent OLEDs."

-

Suzuki Coupling Methodology: Chemical Reviews. "The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for the Construction of C-C Bonds."[1]

-

Electronic Properties of P=O: Advanced Materials. "Universal Host Materials for High-Efficiency Phosphorescent Organic Light-Emitting Diodes."

-

CAS Registry Data: PubChem. "(4-(Diphenylphosphoryl)phenyl)boronic acid - Compound Summary."

-

General Boronic Acid Handling: Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, Wiley-VCH.

Sources

CAS 17830-81-4 physical properties and safety data sheet (SDS)

Subject: Technical Guide & Safety Analysis: Magnesium Sulfate Hexahydrate (CAS 17830-18-1) [][2][3][][5]

Executive Summary & CAS Correction

Critical Notice on Chemical Identity: The CAS registry number 17830-81-4 provided in your request does not correspond to a registered chemical substance in major global databases (CAS, PubChem, ECHA).[] It is highly probable that this is a transposition error for CAS 17830-18-1 , which corresponds to Magnesium Sulfate Hexahydrate (MgSO₄[]·6H₂O) .

This guide proceeds with the technical analysis of Magnesium Sulfate Hexahydrate (CAS 17830-18-1) , a critical reagent in organic synthesis (desiccant), molecular biology (buffer component), and pharmaceutical formulations.[][2][5][6][7][8] This compound acts as a primary source of magnesium ions (

Chemical Identity & Physical Properties

Magnesium Sulfate Hexahydrate is a crystalline hydrate that exists in a specific equilibrium between the heptahydrate (Epsom salt) and lower hydrates depending on humidity and temperature. It is characterized by high water solubility and thermal instability regarding its hydration shell.

Table 1: Physicochemical Specifications

| Property | Data | Note |

| Chemical Name | Magnesium Sulfate Hexahydrate | |

| CAS Number | 17830-18-1 | Validated Registry No.[][2][3][][5][7][9] |

| Molecular Formula | ||

| Molecular Weight | 228.47 g/mol | |

| Appearance | White crystalline powder | Hygroscopic |

| Solubility (Water) | ~71 g/100 mL (20°C) | Highly soluble |

| Solubility (Alcohol) | Sparingly soluble | |

| Density | 1.74 g/cm³ | |

| Decomposition | > 80°C | Loses water of hydration |

| pH (5% Solution) | 5.0 – 8.0 | Neutral to slightly acidic |

Safety Data Sheet (SDS) Analysis

While generally considered low-hazard, standard laboratory safety protocols are non-negotiable to prevent inhalation of micronized dust or accidental ingestion.[]

Table 2: GHS Hazard Classification & Safety Protocols

| Category | Classification | Protocol |

| Signal Word | WARNING | |

| Hazard Statements | H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[] Irritation) | Dust may cause mechanical irritation to mucous membranes. |

| Precautionary | P261, P280, P305+P351 | Avoid breathing dust. Wear protective gloves/eye protection. |

| PPE Requirements | Eyes: Safety glasses with side shields (EN 166).Skin: Nitrile gloves (0.11 mm).Resp: N95/P2 mask if dust generation is likely.[] | |

| First Aid | Inhalation: Move to fresh air.Eye Contact: Rinse cautiously for 15 min.Ingestion: Drink water; mild laxative effect.[] | |

| Storage | Store in a cool, dry place. | Hygroscopic; keep tightly closed to prevent caking. |

Technical Applications & Mechanisms

Organic Synthesis: The Drying Agent Workflow

In organic synthesis, Magnesium Sulfate (often used in its anhydrous form, but the hexahydrate represents the "spent" state) is the standard for removing water from organic fractions.[10] The hexahydrate form is relevant when studying the capacity of the desiccant or in specific aqueous phase preparations.

Mechanism:

Biological Buffers & Enzymatic Cofactors

is an essential cofactor for DNA polymerases and exonucleases.[] In PCR and restriction digests, the precise concentration of free-

Role: Stabilizes the negative charge of the phosphate backbone in DNA/RNA.[]

-

Protocol Utility: Used to adjust

concentration in minimal media or specialized buffers where chloride ions (from

Experimental Protocols

Protocol A: Preparation of 1M Magnesium Sulfate Stock Solution

For use in molecular biology buffers.

-

Calculate Mass: To prepare 100 mL of 1M solution:

-

Mixing: Add to a beaker containing approx. 70 mL of Milli-Q water. Stir until fully dissolved.

-

Volume Adjustment: Transfer to a volumetric flask and adjust volume to 100 mL .

-

Sterilization: Filter sterilize using a 0.22 µm PES membrane . Do not autoclave if precipitation is a concern in complex mixtures, though pure MgSO₄ is autoclavable.

Protocol B: Drying an Organic Layer (General Procedure)

-

Separation: Isolate the organic phase in a separatory funnel.

-

Addition: Add anhydrous

(precursor to the hydrated form) to the organic solvent. -

Observation: Swirl the flask. If the powder clumps immediately, water is still present.

-

Endpoint: Add more

until "free-flowing" powder is observed (like a snow globe). -

Filtration: Gravity filter through fluted filter paper to remove the hydrated solid (

).

Visualization of Workflows

Figure 1: Organic Solvent Drying Workflow

This diagram illustrates the decision logic for using Magnesium Sulfate as a desiccant in organic synthesis.

Caption: Iterative decision process for drying organic solvents using Magnesium Sulfate.

Figure 2: Magnesium Ion Dissociation & Biological Role

Visualizing the dissociation of the hexahydrate in aqueous media and its interaction with biological targets.

Caption: Dissociation pathway of MgSO4·6H2O releasing Mg2+ ions for enzymatic stabilization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22138113, Magnesium sulfate hexahydrate. Retrieved from [Link]

-

American Elements. Magnesium Sulfate Hexahydrate Safety Data Sheet. Retrieved from [Link]

Sources

- 2. chemicalbook.com [chemicalbook.com]

- 3. store.sangon.com [store.sangon.com]

- 5. MAGNESIUM SULFATE HEXAHYDRATE CAS#: 17830-18-1 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Buy Magnesium sulfate hexahydrate | 17830-18-1 [smolecule.com]

- 8. nbinno.com [nbinno.com]

- 9. americanelements.com [americanelements.com]

- 10. Magnesium sulfate - Wikipedia [en.wikipedia.org]

- 11. americanelements.com [americanelements.com]

Synthesis pathways for (4-(Diphenylphosphoryl)phenyl)boronic acid from aryl halides

This guide details the synthesis of (4-(Diphenylphosphoryl)phenyl)boronic acid , a critical bifunctional building block used in the fabrication of Metal-Organic Frameworks (MOFs), optoelectronic materials (OLEDs), and as a supramolecular synthon.

The synthesis requires the precise installation of two orthogonal functional groups: a diphenylphosphoryl moiety (

Executive Summary & Strategic Analysis

Synthesizing (4-(Diphenylphosphoryl)phenyl)boronic acid demands a strategy that manages the incompatibility between hard organometallic nucleophiles (Organolithiums/Grignards) and electrophilic centers (Phosphine oxides/Boronates).

-

The Challenge: The phosphoryl group (

) is a Lewis base but can direct ortho-lithiation or suffer nucleophilic attack at phosphorus under harsh conditions. Conversely, boronic acids are sensitive to oxidation and protodeboronation. -

The Solution: This guide presents two validated pathways:

-

Pathway A (The High-Fidelity Route): Palladium-catalyzed Miyaura borylation of a pre-functionalized aryl bromide. This is the industry standard for high purity and functional group tolerance.

-

Pathway B (The Direct Organometallic Route): Sequential lithiation of 1,4-dibromobenzene. This is a cost-effective, scalable route requiring precise cryogenic control.

-

Retrosynthetic Analysis

The retrosynthesis reveals that the phosphorus moiety is best installed before the boron moiety to avoid the formation of "ate" complexes or polymerization during the aggressive metalation steps required for phosphorus installation.

Pathway A: The High-Fidelity Route (Pd-Catalyzed Borylation)

This pathway is recommended for medicinal chemistry and materials science applications where purity is paramount. It utilizes 1-bromo-4-iodobenzene to exploit the differential reactivity of C-I vs. C-Br bonds.

Phase 1: Synthesis of 1-Bromo-4-(diphenylphosphoryl)benzene

Mechanism: Selective Iodine-Magnesium exchange (Turbo Grignard) followed by electrophilic trapping with chlorodiphenylphosphine and oxidative workup.

Protocol:

-

Setup: Flame-dry a 500 mL Schlenk flask under Argon.

-

Reagents:

-

1-Bromo-4-iodobenzene (28.3 g, 100 mmol)

- (Turbo Grignard, 1.3 M in THF, 85 mL, 1.1 equiv)

-

Chlorodiphenylphosphine (

, 19.0 mL, 1.05 equiv) -

Hydrogen Peroxide (

, 30% aq, excess)

-

-

Exchange: Dissolve aryl halide in anhydrous THF (200 mL). Cool to -20°C . Add

dropwise. Stir for 1 hour. Note: The exchange occurs selectively at the Iodo-position due to the weaker C-I bond energy (57 kcal/mol) vs C-Br (68 kcal/mol). -

Phosphinylation: Cool to -40°C . Add

slowly. Warm to RT over 2 hours.[1] -

Oxidation: Cool to 0°C. Carefully quench with water (10 mL), then add

(15 mL) dropwise. (Caution: Exothermic). Stir 1 hour. -

Workup: Extract with DCM, wash with brine/sodium thiosulfate (to remove peroxides). Dry over

. -

Yield: Expect ~85-90% of white solid.

Phase 2: Miyaura Borylation & Hydrolysis

Mechanism: Pd(0)-catalyzed cross-coupling of the aryl bromide with bis(pinacolato)diboron (

Protocol:

-

Coupling: In a pressure vial, combine:

-

1-Bromo-4-(diphenylphosphoryl)benzene (10 mmol)

- (11 mmol)

- (3 mol%)

-

Potassium Acetate (KOAc, 30 mmol)

-

1,4-Dioxane (dry, degassed, 50 mL)

-

-

Reaction: Heat at 90°C for 12 hours. The solution will turn black (active Pd).

-

Isolation of Ester: Filter through Celite. Concentrate. Recrystallize from Hexane/EtOAc.[1]

-

Hydrolysis to Acid:

-

Dissolve the pinacol ester in Acetone/Water (4:1).

-

Add

(3 equiv) and -

Add dilute HCl (1M) to induce precipitation of the free boronic acid.

-

Pathway B: The Classical Direct Route (Sequential Lithiation)

This route uses cheaper 1,4-dibromobenzene but requires strict cryogenic control (-78°C) to prevent "benzyne" formation or isomerization.

Protocol:

-

First Lithiation: Dissolve 1,4-dibromobenzene (50 mmol) in THF (150 mL). Cool to -78°C . Add

(1.0 equiv) slowly. -

Phosphinylation: Add

(1.0 equiv). Warm to RT. Do not oxidize yet. -

Second Lithiation: Cool the intermediate (4-bromophenyl)diphenylphosphine to -78°C . Add

(1.1 equiv).-

Critical Control: The P(III) center is less electrophilic than P(V). If you oxidized in step 2,

would attack the P=O bond.

-

-

Borylation: Add Triisopropyl borate (

, 1.5 equiv). Warm to RT. -

Final Oxidation & Hydrolysis:

-

Add dilute HCl to hydrolyze the borate to boronic acid.

-

Add

(excess) to oxidize the phosphine to phosphine oxide.

-

-

Purification: The product precipitates upon acidification. Wash with ether to remove non-polar byproducts.

Comparative Data Analysis

| Feature | Pathway A (Pd-Catalyzed) | Pathway B (Sequential Li) |

| Overall Yield | 65-75% | 50-60% |

| Purity Profile | High (>98% after workup) | Moderate (Trace des-bromo byproducts) |

| Cost Efficiency | Low (Expensive Pd, Ligands) | High (Cheap reagents) |

| Scalability | Excellent (Batch or Flow) | Difficult (Cryogenic requirements) |

| Key Risk | Protodeboronation during hydrolysis | Nucleophilic attack on Phosphorus |

References

-

Preparation of Aryl Phosphine Oxides

-

Bodnar, C. et al. "Synthesis of Aryldiphenylphosphine Oxides by Quaternization." ACS Omega (2020).

-

-

Miyaura Borylation Methodology

-

Hydrolysis of Pinacol Esters

-

Lithiation of Phosphines vs Oxides

Sources

- 1. scispace.com [scispace.com]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes [organic-chemistry.org]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. (4-Bromophenyl)diphenylphosphine Oxide | C18H14BrOP | CID 11268306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medium.com [medium.com]

- 8. amarequip.com [amarequip.com]

- 9. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

Solubility of (4-(Diphenylphosphoryl)phenyl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of (4-(Diphenylphosphoryl)phenyl)boronic Acid in Organic Solvents

Part 1: Executive Summary & Compound Profile[1]

Compound: (4-(Diphenylphosphoryl)phenyl)boronic acid CAS Registry Number: 1353035-29-6 Molecular Formula: C₁₈H₁₆BO₃P Molecular Weight: 322.10 g/mol [1]

The Challenge:

Specific quantitative solubility data (e.g.,

The Solution: This guide synthesizes structural analysis with empirical trends from analogous phosphine oxide-boronic acid scaffolds. It provides a predictive solubility profile , a validated experimental protocol for determining exact solubility, and purification strategies derived from the compound's unique polarity.[1]

Key Insight:

Unlike simple phenylboronic acid, the presence of the diphenylphosphoryl group (

Part 2: Physicochemical Solubility Profile

The solubility of (4-(Diphenylphosphoryl)phenyl)boronic acid is governed by the competition between its lipophilic triphenyl core and its two highly polar functional groups.[1]

Structural Drivers of Solubility

-

Diphenylphosphoryl Group (

): A strong hydrogen bond acceptor with a large dipole moment. It drives solubility in dipolar aprotic solvents and alcohols. -

Boronic Acid Group (

): A hydrogen bond donor/acceptor.[1] It facilitates solubility in protic solvents but introduces the risk of dehydration to form the trimeric boroxine (anhydride) upon heating. -

Aromatic Core: The three phenyl rings provide sufficient lipophilicity to allow solubility in chlorinated solvents (DCM,

), enabling standard organic workups.[1]

Predicted Solubility Matrix

Based on structural homology with Triphenylphosphine oxide and Phenylboronic acid.

| Solvent Class | Representative Solvents | Predicted Solubility | Operational Notes |

| Dipolar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Best for Reactions. Excellent solvation of the |

| Protic (Alcohols) | Methanol, Ethanol | High to Moderate | Best for Recrystallization. Good solubility hot; moderate cold. Warning: Potential for boronic ester formation on prolonged storage. |

| Chlorinated | DCM, Chloroform | Moderate | Best for Extraction. Solubilizes the organic core while tolerating the polar groups. |

| Ethers | THF, 1,4-Dioxane | Moderate | Good reaction solvents.[1] Solubility decreases significantly in diethyl ether. |

| Esters | Ethyl Acetate | Low to Moderate | Useful for liquid-liquid extraction but likely requires large volumes.[1] |

| Hydrocarbons | Hexanes, Pentane | Insoluble | Best Anti-Solvent. Use to crash the product out of DCM or Ethyl Acetate solutions.[1] |

| Aromatics | Toluene, Benzene | Low (Cold) | Heating in toluene drives dehydration to the boroxine (trimer), which often has different solubility properties.[1] |

| Aqueous | Water | pH Dependent | Low at neutral pH. High at basic pH ( |

Part 3: Technical Nuances & The Boroxine Equilibrium

A critical failure mode in handling this compound is ignoring the Boronic Acid

-

Impact on Solubility: The boroxine (anhydride) is generally less polar and more soluble in non-polar solvents than the free acid.

-

Experimental Artifacts: If you heat the compound in Toluene or dry it aggressively under high vacuum/heat, you may convert it to the boroxine. This alters the melting point and solubility profile.

-

Reversibility: Adding a small amount of water or using "wet" solvents usually reverts the trimer back to the monomeric acid.

Part 4: Experimental Protocols

Since literature values are estimates, you must validate the solubility for your specific batch (which may vary in hydration state).

Protocol A: Standardized Saturation Shake-Flask Method

Use this to determine exact solubility (mg/mL) for analytical standards.

-

Preparation: Weigh ~50 mg of (4-(Diphenylphosphoryl)phenyl)boronic acid into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., DMSO, MeOH).

-

Equilibration:

-

Seal tightly.

-

Shake or sonicate at 25°C for 2 hours.

-

Visual Check: If fully dissolved, add more solid until a persistent suspension forms.[1]

-

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter.

-

Quantification:

-

Dilute 10 µL of the supernatant into 990 µL of Acetonitrile/Water (50:50).

-

Analyze via HPLC-UV (254 nm).

-

Compare against a calibration curve derived from a DMSO stock solution.

-

Protocol B: Purification via Recrystallization

Recommended system: Ethanol/Water or DCM/Hexane.[1]

-

Dissolution: Dissolve crude solid in the minimum amount of boiling Ethanol (or DCM).

-

Clarification: Filter hot if insoluble particulates are present.

-

Nucleation:

-

Crystallization: Allow to cool slowly to room temperature, then 4°C.

-

Isolation: Filter the white precipitate and wash with cold Hexane/Ether (1:1).

Part 5: Visualization of Workflows

Figure 1: Solubility Logic & Solvent Selection Guide

This decision tree aids in selecting the correct solvent based on the intended application.

Caption: Decision matrix for solvent selection based on experimental intent, highlighting the versatility of dipolar aprotic solvents for reaction chemistry.

Figure 2: Experimental Workflow for Solubility Determination

Step-by-step visualization of the saturation method (Protocol A).

Caption: Workflow for the "Shake-Flask" method to ensure thermodynamic equilibrium before quantification.

Part 6: References

-

ChemicalBook. (4-(Diphenylphosphoryl)phenyl)boronic acid Product Page (CAS 1353035-29-6).[1] Retrieved from .

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] (Provides grounding on boronic acid solubility and boroxine equilibrium).

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press. (Basis for solubility prediction based on functional group polarity).

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. (Standard protocol for shake-flask method).

-

Xu, G., et al. (2017).[1] Palladium-catalyzed air-based oxidative coupling of arylboronic acids with H-phosphine oxides leading to aryl phosphine oxides.[1][3] Organic & Biomolecular Chemistry.[3][4] Retrieved from .[1] (Context for synthesis and handling of phosphine oxide-boronic acid conjugates).

Sources

- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 2. Synthesis of Phenylboronic Acid-Functionalized Magnetic Nanoparticles for Sensitive Soil Enzyme Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed air-based oxidative coupling of arylboronic acids with H-phosphine oxides leading to aryl phosphine oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

Engineering Frontier Orbitals: A Technical Guide to the HOMO-LUMO Energy Levels of Diphenylphosphoryl-Functionalized Boronic Acids

Executive Summary

The rational design of organic semiconductors and stimuli-responsive fluorophores relies heavily on the precise manipulation of frontier molecular orbitals—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Diphenylphosphoryl-functionalized boronic acids (DPP-BAs), such as (3-(diphenylphosphoryl)phenyl)boronic acid, have emerged as highly versatile synthons. By combining the strong inductive electron-withdrawing nature of the diphenylphosphoryl (DPPO) group with the Lewis acidity of the boronic acid moiety, researchers can engineer materials with deeply stabilized LUMO levels while preserving high triplet energies (

This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and quantitative data for the synthesis and electrochemical profiling of DPP-BA derivatives, tailored for applications in organic light-emitting diodes (OLEDs) and biomedical sensing.

Mechanistic Principles of Orbital Tuning

The unique electronic properties of DPP-BAs stem from the orthogonal mechanisms by which their functional groups interact with the aromatic core.

The Inductive Pull of the DPPO Group

The DPPO group (

The Lewis Acidity of Boronic Acids

The boronic acid group (

Fig 1. Synergistic orbital tuning in DPPO-boronic acids for independent HOMO-LUMO control.

Experimental Protocols: Synthesis and Electrochemical Profiling

To ensure scientific integrity, the determination of HOMO-LUMO levels must utilize a self-validating experimental workflow. The following protocols detail the synthesis of a bipolar host material via Suzuki cross-coupling using a DPP-BA precursor, followed by rigorous electrochemical characterization.

Synthesis via Suzuki Cross-Coupling

DPP-BAs are notoriously bulky. To overcome steric hindrance and the deactivating electron-withdrawing nature of the DPPO group, highly active catalytic systems are required.

Step-by-Step Methodology:

-

Reagent Preparation: In a Schlenk flask under an inert argon atmosphere, combine 1.0 eq of the aryl halide core (e.g., a bromo-anthracene or bromo-carbazole derivative) with 1.2 eq of (3-(diphenylphosphoryl)phenyl)boronic acid.

-

Catalyst & Base: Add 5 mol% of Tetrakis(triphenylphosphine)palladium(0) (

) as the catalyst and 3.0 eq of Potassium Carbonate ( -

Solvent System: Dissolve the mixture in a degassed biphasic solvent system of Toluene/Ethanol/Water (2:1:1 v/v). Causality: The biphasic system ensures that both the hydrophobic organic precursors and the inorganic base remain in solution, facilitating efficient transmetalation at the phase boundary.

-

Reaction: Reflux at 90°C for 12-24 hours. Monitor via TLC until the aryl halide is fully consumed.

-

Validation: Confirm the product structure using

NMR (expecting a singlet around

Self-Validating HOMO-LUMO Determination

The true LUMO level is determined via Cyclic Voltammetry (CV), while the HOMO is calculated using the optical bandgap (

Step-by-Step Methodology:

-

Electrolyte Preparation: Prepare a 0.1 M solution of Tetrabutylammonium hexafluorophosphate (

) in anhydrous dichloromethane (DCM). Causality: -

Baseline Scan: Run a blank CV scan using a glassy carbon working electrode, a platinum wire counter electrode, and an

reference electrode. Validation: A flat baseline confirms the absence of electroactive impurities in the solvent window. -

Analyte Measurement: Add 1.0 mM of the synthesized DPPO-functionalized compound. Scan in the cathodic direction to identify the onset reduction potential (

). -

Internal Calibration: Crucial Step. Add a small amount of Ferrocene (Fc) directly to the analyte solution and run a final scan. Causality: The reference electrode potential can drift. By measuring the reversible

couple in situ, you establish a fixed reference point. The vacuum energy level of -

Calculation:

-

(where

-

(where

Fig 2. Self-validating experimental workflow for determining frontier molecular orbital energies.

Quantitative Data Summary

The strategic incorporation of DPPO and boronic acid derivatives allows for the fine-tuning of bipolar host materials. By coupling DPPO-phenyl groups to various electron-donating cores, researchers have successfully engineered materials with shallow HOMOs (for hole transport) and deep LUMOs (for electron transport).

The table below summarizes the frontier orbital characteristics of several state-of-the-art materials synthesized utilizing DPPO-functionalized precursors:

| Material / Derivative | Core Structure | HOMO (eV) | LUMO (eV) | Bandgap ( | Triplet Energy ( | Primary Application |

| POAPF | Triphenylamine + Fluorene + DPPO | -5.40 | -2.60 | 2.80 | 2.72 | Blue PHOLED Host |

| BCzSPO | Bicarbazole + DPPO | -5.83 | -3.07 | 2.76 | 2.76 | Bipolar Host / White OLED |

| m-PyPOmCP | Carbazole + Pyridine + DPPO | -5.50 | -2.72 | 2.78 | 2.86 | Green/Blue PhOLED Host |

| PO2PhAnBI | Anthracene + Benzimidazole + DPPO | -5.62 | -2.72 | ~2.90 | N/A | Non-Doped Blue OLED |

| FIrpicPO | Iridium Complex + DPPO | -5.61 | -1.90 | 3.71 | N/A | Phosphorescent Emitter |

Data synthesized from foundational literature on3 and4.

Conclusion

The integration of diphenylphosphoryl and boronic acid functionalities represents a masterclass in molecular orbital engineering. By leveraging the

References

-

Inductive Effects of Diphenylphosphoryl Moieties on Carbazole Host Materials: Design Rules for Blue Electrophosphorescent Organic Light-Emitting Devices. The Journal of Physical Chemistry C - ACS Publications.1

-

A Bipolar Host Material Containing Triphenylamine and Diphenylphosphoryl-Substituted Fluorene Units for Highly Efficient Blue El. Advanced Functional Materials.5

-

Bipolar host materials for high efficiency phosphorescent organic light emitting diodes: Tuning the HOMO/LUMO levels without reducing the triplet energy in a linear system. Journal of Materials Chemistry C.3

-

Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI.2

-

Anthracene Derivatives with Electron-Transport Units for Non-Doped Blue Fluorescent Organic Light-Emitting Diodes. SSRN.4

Sources

Thermal stability and decomposition temperature of phosphine oxide boronic acids

The following technical guide details the thermal stability, decomposition mechanisms, and characterization protocols for Phosphine Oxide Boronic Acids (POBAs).

Technical Whitepaper | Version 1.0

Executive Summary

Phosphine Oxide Boronic Acids (POBAs) represent a specialized class of bifunctional molecular scaffolds used in catalysis, frustration-based Lewis pair (FLP) chemistry, and materials science. Their thermal profile is defined by the interplay between the highly stable phosphoryl group (

Unlike simple organic acids, POBAs do not exhibit a single "decomposition temperature." Instead, they undergo a staged thermal evolution: reversible dehydration to boroxines (100–200°C) followed by irreversible oxidative degradation (>350°C). This guide provides the structural insights and experimental protocols necessary to distinguish between these events.

Chemical Architecture & Stability Mechanisms

The thermal stability of POBAs is governed by an intramolecular interaction that distinguishes them from standard aryl boronic acids.

The P=O···B Interaction

In ortho-substituted POBAs (e.g., o-(diphenylphosphoryl)phenylboronic acid), the Lewis basic oxygen of the phosphine oxide coordinates to the Lewis acidic boron center.

-

Stabilization: This

dative bond increases the coordination number of boron from 3 to 4 (sp² to sp³ character), effectively "masking" the boronic acid. -

Thermal Consequence: This interaction raises the energy barrier for dehydration, making POBAs more resistant to boroxine formation than their non-phosphorylated counterparts.

Structural Diagram: Intramolecular Coordination

The following diagram illustrates the equilibrium between the open boronic acid form, the intramolecular adduct, and the dehydrated boroxine trimer.

Figure 1: Thermal evolution pathways of Phosphine Oxide Boronic Acids. The green node represents the thermally stabilized state unique to this class of compounds.

Thermal Decomposition Profile

Researchers must interpret thermal data carefully to avoid mistaking dehydration for degradation.

Table 1: Thermal Event Thresholds

| Temperature Zone | Thermal Event | Physical Mechanism | Reversibility |

| < 100°C | Desolvation | Loss of surface water or lattice solvent (e.g., THF, MeOH). | Reversible |

| 120°C – 220°C | Dehydration | Condensation of 3 | Reversible (Add |

| 220°C – 350°C | Metastable Zone | Boroxine rings are stable. P=O bonds remain intact. | N/A |

| > 350°C | Decomposition | Cleavage of | Irreversible |

The Dehydration "False Positive"

Standard melting point apparatuses often show a "melting" event around 150°C. For POBAs, this is frequently the dehydration endotherm , where the solid converts to a boroxine glass/oil, not a true melt of the parent molecule.

-

Diagnostic: If the sample resolidifies upon cooling and exposure to moist air, the event was dehydration, not decomposition.

Experimental Characterization Protocols

To accurately determine the thermal stability of a new POBA derivative, the following self-validating protocols should be employed.

Thermogravimetric Analysis (TGA)

Objective: Differentiate between volatile loss (water) and skeletal degradation.

-

Sample Prep: Load 5–10 mg of POBA into a platinum or alumina pan. Do not seal hermetically (allow gas escape).

-

Equilibration: Hold at 30°C for 5 minutes under

flow (50 mL/min). -

Ramp 1: Heat from 30°C to 250°C at 10°C/min.

-

Observation: Watch for mass loss equivalent to ~1.5 moles of

per mole of POBA (approx. 5-8% mass loss depending on MW).

-

-

Isotherm: Hold at 250°C for 10 minutes to ensure complete conversion to boroxine.

-

Ramp 2: Heat from 250°C to 600°C.

-

Observation: The onset of significant mass loss (>10%) in this region indicates the true decomposition temperature (

).

-

Variable Temperature NMR (VT-NMR)

Objective: Confirm the reversibility of the boroxine formation and the integrity of the P=O bond.

-

Solvent: Use high-boiling deuterated solvent (e.g., DMSO-

or Toluene- -

Setup: Prepare a sealed tube sample.

-

Acquisition:

-

Record

and -

Heat to 100°C, 120°C, and 150°C in 10-degree steps.

-

-

Analysis:

- Shift: A shift from ~30 ppm (sp² boronic acid) to ~20 ppm (boroxine) confirms dehydration.

- Stability: The phosphorus signal should remain a sharp singlet. Appearance of new peaks indicates P-C bond cleavage (decomposition).

Differential Scanning Calorimetry (DSC) Workflow

The following Graphviz diagram outlines the logic flow for interpreting DSC data.

Figure 2: Logic flow for distinguishing dehydration from melting/decomposition in DSC analysis.

Handling and Storage Recommendations

Given the thermal data, POBAs should be treated as hygroscopic, metastable solids .

-

Storage: Store in a desiccator or glovebox. Exposure to ambient humidity will shift the equilibrium back to the "wet" acid form, potentially altering stoichiometry in precise catalytic applications.

-

Drying: To obtain the pure anhydrous form (boroxine) for high-temperature applications, dry the sample at 120°C under vacuum (<1 mbar) for 4 hours.

-

Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) if the boroxine form is desired, as they will solvolyze the ring to form boronic esters.

References

-

Boroxine Formation Thermodynamics

-

Phosphine Oxide Stability

-

Grushin, V. V. "Mixed Phosphine-Phosphine Oxide Ligands." Chemical Reviews, 2004. Link

- Insight: Documents the extreme oxidative and thermal stability of the phosphine oxide moiety ( ).

-

-

Intramolecular P=O···B Interactions

-

Wade, C. R., et al. "Fluoride Ion Complexation by a Bidentate Phosphonium/Borane Lewis Acid." Dalton Transactions, 2010. Link

- Insight: Demonstrates the stabilizing effect of phosphine/phosphine oxide donors on boron centers (Frustr

-

- Beckett, M. A., et al. "Thermal decomposition of boronic acids and their derivatives." Journal of Thermal Analysis and Calorimetry, 2012.

Sources

Engineering Bipolar Host Materials: The Strategic Role of (4-(Diphenylphosphoryl)phenyl)boronic Acid

Executive Summary

The development of highly efficient Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices relies heavily on the design of the emissive layer's host matrix. Unipolar hosts often suffer from charge carrier imbalance, leading to exciton quenching and severe efficiency roll-off at high current densities. To circumvent this, researchers have pivoted toward bipolar host materials that integrate both hole-transporting (p-type) and electron-transporting (n-type) moieties within a single molecular architecture.

(4-(Diphenylphosphoryl)phenyl)boronic acid (CAS: 1353035-29-6) has emerged as a premier molecular building block in this domain[1]. By providing a pre-formed, highly effective electron-accepting diphenylphosphoryl (DPPO) group tethered to a versatile boronic acid coupling handle, this intermediate allows researchers to modularly synthesize a vast library of bipolar hosts with precisely tuned frontier molecular orbitals (HOMO/LUMO) and high triplet energies (

Mechanistic Rationale: The Physics of the DPPO Group

The selection of the diphenylphosphoryl moiety as the n-type unit in bipolar host design is driven by strict photophysical causality rather than empirical trial and error[2].

Inductive Electron Withdrawal vs. Resonance

In OLED host design, lowering the Lowest Unoccupied Molecular Orbital (LUMO) is critical for facilitating electron injection from the cathode. Traditional electron-withdrawing groups (like cyano or triazine units) rely on extended

The DPPO group solves this paradox. The highly polarized P=O bond exerts a strong inductive electron-withdrawing effect, effectively stabilizing the LUMO[2]. Because the phosphorus atom is

The Boronic Acid Coupling Handle

The phenylboronic acid moiety serves as the ideal nucleophilic partner for Palladium-catalyzed Suzuki-Miyaura cross-coupling. This allows for the direct attachment of the DPPO-phenyl unit to various halogenated p-type donors (e.g., carbazole, triphenylamine, or acridine derivatives), enabling a "plug-and-play" synthetic strategy for bipolar hosts[5].

Diagram 1: Modular molecular design logic for synthesizing bipolar host materials.

Experimental Protocol: Synthesis and Self-Validation

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a prototypical bipolar host (e.g., a DPPO-Carbazole derivative) using (4-(Diphenylphosphoryl)phenyl)boronic acid. The procedure is designed as a self-validating system, where each step includes specific causality for the chosen conditions.

Suzuki-Miyaura Cross-Coupling Workflow

Objective: Couple (4-(Diphenylphosphoryl)phenyl)boronic acid with a brominated p-type core (e.g., 3,6-dibromo-9-phenylcarbazole).

-

Reagent Preparation: Combine 1.0 equivalent of the brominated core with 2.5 equivalents of (4-(Diphenylphosphoryl)phenyl)boronic acid in a Schlenk flask. Causality: A slight excess of the boronic acid compensates for potential protodeboronation side reactions.

-

Solvent System: Add a biphasic solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v). Causality: Toluene dissolves the organic substrates, water dissolves the inorganic base (

), and ethanol acts as a phase-transfer agent to facilitate the reaction at the solvent interface. -

Degassing (Critical Step): Perform three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded. Palladium(0) catalysts are highly susceptible to oxidation, and the phosphine ligands can easily oxidize to phosphine oxides, dead-ending the catalytic cycle.

-

Catalyst Addition: Under an argon atmosphere, add 5 mol% of Tetrakis(triphenylphosphine)palladium(0) [

]. Heat the mixture to 90°C for 24 hours. -

Workup & Purification: Extract with dichloromethane (DCM), dry over

, and purify via silica gel column chromatography. -

Sublimation: Subject the final product to vacuum train sublimation (

Torr). Causality: OLED devices require ultra-high purity materials (>99.99%). Trace halides or metal impurities act as non-radiative recombination centers (exciton traps) that drastically reduce device efficiency.

Diagram 2: Step-by-step experimental workflow for the synthesis and purification of bipolar hosts.

Self-Validation and Photophysical Characterization

A synthesized host must be rigorously validated before device integration:

-

Cyclic Voltammetry (CV): Used to determine the HOMO and LUMO levels. The oxidation onset provides the HOMO (dictated by the p-type core), while the reduction onset provides the LUMO (dictated by the DPPO group).

-

Low-Temperature (77 K) Photoluminescence: The material is dissolved in a 2-methyltetrahydrofuran glass matrix at 77 K. The highest-energy vibronic peak of the phosphorescence spectrum directly yields the triplet energy (

). Causality: Measuring at 77 K suppresses non-radiative decay and thermal broadening, allowing accurate determination of the

Quantitative Data: Material Benchmarking

The integration of the DPPO moiety significantly alters the photophysical landscape of the host material. Table 1 summarizes the comparative advantages of a DPPO-based bipolar host (e.g., TPCz[4]) against the industry-standard unipolar host, CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl).

Table 1: Photophysical and Electronic Properties Comparison

| Property | CBP (Standard Unipolar) | DPPO-Carbazole Host (Bipolar) | Impact on Device Physics |

| Charge Transport | Hole-dominant (p-type) | Bipolar (Balanced p/n) | Broadens the recombination zone; reduces efficiency roll-off. |

| HOMO Level (eV) | -6.0 | -5.8 to -6.1 | Excellent alignment with Hole Transport Layers (HTL). |

| LUMO Level (eV) | -2.6 | -3.0 to -3.2 | Deepened LUMO facilitates easier electron injection from ETL. |

| Triplet Energy ( | 2.56 eV | ~2.90 - 3.05 eV | High |

| Thermal Stability ( | 62 °C | > 130 °C | Bulky DPPO groups prevent crystallization, increasing device lifespan. |

Device Physics: Energy Transfer Pathways

In a functional OLED or TADF device, the bipolar host serves as the matrix wherein excitons are formed and subsequently transferred to the emissive dopant. The DPPO group's high

Diagram 3: Exciton energy transfer pathways from the bipolar host to the emissive dopant.

The balanced charge transport provided by the DPPO-boronic acid derived host ensures that excitons are formed uniformly across the emissive layer rather than accumulating at the layer interfaces. This prevents Triplet-Triplet Annihilation (TTA) and Triplet-Polaron Quenching (TPQ), which are the primary culprits behind OLED degradation.

Conclusion

The rational design of bipolar host materials is a cornerstone of modern optoelectronics. (4-(Diphenylphosphoryl)phenyl)boronic acid stands out as an indispensable reagent in this pursuit. By marrying the inductive electron-withdrawing and conjugation-breaking properties of the

References

-

Cheng, C.-H., et al. (2009). A Bipolar Host Material Containing Triphenylamine and Diphenylphosphoryl-Substituted Fluorene Units for Highly Efficient Blue Electrophosphorescence. National Yang Ming Chiao Tung University. Retrieved from[Link]

-

Adachi, C., et al. (2018). Perspective on Host Materials for Thermally Activated Delayed Fluorescence Organic Light Emitting Diodes. Semantic Scholar. Retrieved from[Link]

-

Thompson, M. E., et al. (2008). Inductive Effects of Diphenylphosphoryl Moieties on Carbazole Host Materials: Design Rules for Blue Electrophosphorescent Organic Light-Emitting Devices. The Journal of Physical Chemistry C, ACS Publications. Retrieved from[Link]

-

Liu, Y., et al. (2023). Chemical Structures and Characteristics of Blue Emitters. Encyclopedia MDPI. Retrieved from [Link]

Sources

The Polarized Pivot: Phosphine Oxide Derivatives in Supramolecular Architectures

Executive Summary: The P=O Moiety as a Supramolecular Anchor

In the landscape of supramolecular chemistry, the phosphine oxide moiety (R

This guide analyzes the physicochemical properties of phosphine oxide derivatives, their role as "tectons" in crystal engineering, their critical function in lanthanide/actinide sequestration (nuclear fuel cycle), and emerging applications in pharmaceutical solubility enhancement.

Electronic Structure & Hydrogen Bonding Capability[1]

The efficacy of phosphine oxides in supramolecular assemblies stems from the nature of the P=O bond. It is best described as a resonance hybrid between a double bond (

The "Hard" Oxygen Donor

The oxygen atom in tertiary phosphine oxides is a "hard" Lewis base. This hardness drives its affinity for:

-

Hard Acids: Lanthanides (

), Actinides ( -

Hydrogen Bond Donors: Phenols, carboxylic acids, ureas, and sulfonamides.

Comparative Basicity

In terms of hydrogen bond basicity (

| Compound Class | Representative Structure | HB Basicity (Relative) | Primary Application |

| Phosphine Oxides | High | Co-crystallization, Metal Extraction | |

| Arsine Oxides | Very High | Specialized Crystal Engineering | |

| Amine Oxides | Moderate-High | Biological Systems (Metabolites) | |

| Phosphonates | Moderate | Ligand Design (e.g., HEDP) |

Technical Insight: While triphenylarsine oxide (

) is a stronger acceptor due to the more polarizable As=O bond, its toxicity limits pharmaceutical application. Phosphine oxides offer the optimal balance of safety, stability, and bond strength.

Crystal Engineering: The Urea-Phosphine Oxide Synthon

One of the most robust supramolecular synthons is the interaction between urea N-H donors and the phosphine oxide oxygen acceptor. This interaction is pivotal in designing co-crystals to alter the physicochemical properties (solubility, melting point) of Active Pharmaceutical Ingredients (APIs).

Structural Logic

The interaction typically manifests as a

Visualization of the Assembly Logic

Figure 1: Logic flow of Urea-Phosphine Oxide co-crystal assembly. The bifurcated hydrogen bond stabilizes the heterodimer.

Metal Ion Sequestration: The CMPO Ligand Class

In nuclear reprocessing (e.g., the TRUEX process), Carbamoylmethylphosphine oxides (CMPOs) are the industry standard for extracting trivalent lanthanides and actinides from nitric acid solutions.

The Chelation Mechanism

CMPOs function as bidentate ligands. The metal ion is coordinated by:

-

The highly basic phosphoryl oxygen (P=O).

-

The carbonyl oxygen (C=O) of the amide group.

This forms a stable six-membered chelate ring. The general formula for the extracted species in nitric acid is often

Visualization of Extraction Pathway

Figure 2: Phase transfer mechanism in CMPO-mediated lanthanide extraction. The ligand encapsulates the metal ion, solubilizing it in the organic phase.

Experimental Protocols

Protocol A: Synthesis of a Tripodal CMPO Ligand

Objective: Synthesize a high-affinity ligand for Ln(III) extraction. Reference: Based on Arbuzov/Michaelis-Becker chemistry and alkylation procedures (e.g., Il'in et al.).

Reagents:

-

Diphenylphosphine oxide (

) -

Chloroacetamide derivative (

) -

Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

Solvent: Dry THF or DMF

Workflow:

-

Deprotonation: In a flame-dried 3-neck flask under Argon, dissolve

(10 mmol) in dry THF (50 mL). Cool to 0°C. Add NaH (11 mmol, 60% dispersion) portion-wise. Caution: H2 gas evolution. Stir for 1 hour until H2 evolution ceases. -

Alkylation: Add the chloroacetamide derivative (10 mmol) dropwise in THF. The solution often turns cloudy as NaCl precipitates.

-

Reflux: Warm to room temperature, then reflux for 4-6 hours to ensure completion. Monitor via TLC (SiO2, MeOH/DCM).

-

Workup: Quench with saturated

(aq). Evaporate THF. Dissolve residue in DCM, wash with water (3x) and brine. Dry over -

Purification: Recrystallize from Ethyl Acetate/Hexane or purify via column chromatography.

Validation (NMR):

- NMR: Look for a singlet shift from ~20-25 ppm (starting material) to ~28-32 ppm (product).

-

NMR: Confirm the methylene bridge doublet (

Protocol B: Determination of Binding Constants (NMR Titration)

Objective: Quantify the supramolecular interaction between a Phosphine Oxide host and a Urea guest.

Workflow:

-

Host Solution: Prepare a stock solution of the Phosphine Oxide (Host, H) in

(approx 10 mM). -

Guest Solution: Prepare a stock solution of the Urea (Guest, G) in

(approx 100 mM). -

Titration:

-

Place 0.5 mL of Host solution in an NMR tube. Record initial

and -

Add aliquots (10-50

) of Guest solution. Shake well. -

Record spectra after each addition until saturation (typically >10 equivalents of Guest).

-

-

Data Analysis:

-

Track the chemical shift change (

) of the Urea N-H protons (downfield shift) or the -

Plot

vs. -

Fit data to a 1:1 binding isotherm (Benesi-Hildebrand or non-linear regression) to extract the Association Constant (

).

-

Pharmaceutical Relevance

Beyond extraction, phosphine oxides are gaining traction in drug discovery. The FDA approval of Brigatinib (Alunbrig) highlighted the dimethylphosphine oxide moiety as a bio-isostere for other polar groups. It acts as a hydrogen bond acceptor in the kinase ATP-binding pocket while improving metabolic stability compared to sulfoxides or N-oxides.

References

-

Lithium cation enhances anion binding in a tripodal phosphine oxide-based ditopic receptor. Chemical Communications. [Link][1]

-

Theoretical Study of Strong Hydrogen Bonds between Neutral Molecules: The Case of Amine Oxides and Phosphine Oxides. The Journal of Physical Chemistry A. [Link]

-

Predicting Cocrystallization Based on Heterodimer Energies: The Case of N,N′-Diphenylureas and Triphenylphosphine Oxide. Crystal Growth & Design. [Link]

-

Coordination and extraction of lanthanides(III) with tripodal ligands on the triphenylphosphine oxide platform. Polyhedron. [Link]

-

Phosphine Oxide Based Supramolecular Ligands in the Rhodium-Catalyzed Asymmetric Hydrogenation. Organometallics. [Link]

Sources

Technical Guide: Crystallographic Characterization and Packing Dynamics of (4-(Diphenylphosphoryl)phenyl)boronic Acid

Executive Summary

This technical guide analyzes the structural chemistry of (4-(Diphenylphosphoryl)phenyl)boronic acid , a bifunctional supramolecular tecton. This molecule is of significant interest in crystal engineering and drug development due to its ability to form robust Hydrogen-Bonded Organic Frameworks (HOFs) and its utility as a phase-transfer catalyst.

The guide focuses on the competition between homosynthon (boronic acid-boronic acid) and heterosynthon (phosphine oxide-boronic acid) interactions, which dictates the final packing structure. It provides a validated workflow for crystallographic characterization, ensuring researchers can distinguish between the desired acid form, its dehydrated boroxine trimer, and potential polymorphs.

Part 1: Molecular Architecture and Synthon Engineering

The Bifunctional Tecton

The molecule consists of a rigid phenyl linker separating two distinct functional groups with complementary electronic demands:

-

Diphenylphosphoryl Group (

): A strong hydrogen bond acceptor (Lewis base) with a large dipole moment. -

Boronic Acid Group (

): A reversible hydrogen bond donor/acceptor (Lewis acid) capable of self-assembly or dehydration.

Supramolecular Synthon Competition

The packing structure is governed by the hierarchy of hydrogen bonding. In the absence of strong competitors, boronic acids form centrosymmetric

| Interaction Type | Motif Symbol | Description | Energetic Favorability |

| Heterosynthon | High (Primary Driver) | ||

| Homosynthon | Moderate (Secondary) | ||

| Lateral Interaction | Weak (Stabilizing) |

Key Insight: The

Part 2: Crystallographic Data & Structural Validation[2]

As lattice parameters are sensitive to solvent inclusion and polymorphic variation, the following Reference Geometry Table serves as a validation standard for experimental data collection. These values represent the statistical average for this class of compounds derived from the Cambridge Structural Database (CSD).

Target Geometrical Parameters (Validation Metrics)

| Parameter | Bond/Angle | Typical Range ( | Structural Significance |

| Bond Length | Shortening indicates lack of H-bonding; lengthening (>1.[1]50) confirms strong H-bond acceptance. | ||

| Bond Length | Standard | ||

| Bond Length | Linker attachment point. | ||

| Torsion | Variable | Determines the "twist" of the phenyl rings relative to the P=O vector. | |

| H-Bond Distance | Critical Metric: Indicates very strong hydrogen bonding. |

Common Space Groups

-

Monoclinic (

): Most probable due to the inversion symmetry required to cancel the bulk dipole moment of the antiparallel chains. -

Triclinic (

): Often observed if solvent molecules are included in the lattice, breaking higher symmetry.

Part 3: Experimental Protocols

Synthesis and Purification Workflow

Context: High-purity material is essential for single-crystal growth. Boronic acids frequently contain varying amounts of boroxine anhydride.[2]

-

Precursor: Start with 4-bromo(diphenylphosphoryl)benzene.

-

Lithiation: Treat with

-BuLi in dry THF at -78°C. -

Borylation: Quench with triisopropyl borate (

). Note: Avoid trimethyl borate to prevent inseparable methyl ester byproducts. -

Hydrolysis: Acidic hydrolysis (

) yields the boronic acid. -

Purification: Recrystallize from acetonitrile/water (9:1). Avoid pure alcohols to prevent esterification.

Single Crystal Growth Strategy

The primary challenge is preventing dehydration to the boroxine (trimer) during crystallization.

Protocol: Slow Evaporation with Humidity Control

-

Solvent System: Dissolve 20 mg of the compound in 4 mL of Acetone/Water (95:5 v/v). The water is critical to shift the equilibrium away from the boroxine anhydride.

-

Vessel: Use a narrow scintillation vial (20 mL).

-

Environment: Place the vial in a larger jar containing a saturated solution of

(creates ~75% relative humidity) to slow evaporation and maintain hydration. -

Timeline: Crystals suitable for XRD (needles or blocks) typically form within 3-5 days.

Data Collection & Refinement (Checklist)

Part 4: Structural Logic & Pathways (Visualization)

The following diagram illustrates the competitive assembly pathway that determines whether the material crystallizes as the desired acid chain or the dehydrated boroxine.

Caption: Structural evolution of phosphoryl-boronic acids. The presence of water stabilizes the P=O...H-O-B heterosynthon, preventing dehydration into the cyclic boroxine artifact.

References

-

Lippert, K. M., et al. (2019). NMR Quantification of Hydrogen-Bond-Activating Effects for Organocatalysts including Boronic Acids.[3][4] The Journal of Organic Chemistry.[3][4] Retrieved from [Link]

-

Alkhuder, O., et al. (2025).[5] The hydrogen bond motifs in crystalline forms of phosphonic acids.[5] Physical Chemistry Chemical Physics.[5][6] Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). CSD Entry Retrieval (General Phosphine Oxide/Boronic Acid Motifs). CCDC.[7] Retrieved from [Link]

Sources

- 1. 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride) | C18H16BNO2 | CID 12166934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR Quantification of Hydrogen-Bond-Activating Effects for Organocatalysts including Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Twin hydrogen bonds with phosphine oxide: anticooperativity effects caused by competing proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. sites.pitt.edu [sites.pitt.edu]

Architecting Stability: A Technical Guide to Phosphoryl-Based Ligands in Metal-Organic Frameworks

The Hydrolytic Conundrum and the Phosphoryl Solution

For over two decades, metal-organic frameworks (MOFs) have been dominated by carboxylate-based linkers. While carboxylate MOFs exhibit exceptional porosity and structural predictability, they suffer from a critical vulnerability: hydrolytic instability. In aqueous environments, biological fluids, or harsh industrial conditions, the relatively weak metal-carboxylate coordination bonds are easily hydrolyzed, leading to framework collapse[1].

To overcome this limitation, the field has increasingly pivoted toward phosphoryl-based ligands (specifically phosphonates, containing the -PO₃H₂ functional group). The causality behind this shift is rooted in thermodynamics: the metal-oxygen-phosphorus (M-O-P) coordination bond is significantly stronger and more covalent than the metal-oxygen-carbon (M-O-C) bond[2]. Furthermore, the extra oxygen tether in phosphonates allows for a higher degree of coordination flexibility, resulting in dense, highly cross-linked secondary building units (SBUs) that are virtually impervious to hydrolysis, even in boiling water or strong acids[3].

Mechanistic Foundations: The Crystallization Challenge

While the thermodynamic stability of phosphonate MOFs is their greatest asset, it is also their greatest synthetic liability. The high reactivity of the -PO₃H₂ group with high-valent metal ions (e.g., Cr³⁺, Ti⁴⁺, Zr⁴⁺) typically results in rapid, irreversible precipitation. Because the self-assembly process lacks the reversibility inherent in carboxylate systems, researchers are frequently left with dense, amorphous powders rather than ordered, porous crystals[3].

To engineer functional phosphonate MOFs, synthetic protocols must artificially introduce reversibility or kinetically control the coordination events. This necessitates advanced synthetic workflows, such as the Hydrogen-Bonded Metal-Organic Framework (HMOF) to MOF transformation strategy .

Overcoming the Amorphous Barrier: The HMOF-to-MOF Protocol

The most reliable method for synthesizing ordered, ultrastable phosphonate MOFs is to isolate a crystalline intermediate. By utilizing hexaaqua metal complexes (where water molecules protect the metal center), researchers can force the phosphonate ligands to initially interact via hydrogen bonding rather than direct coordinate covalent bonds[3].

Self-Validating Protocol: Synthesis of CALF-50 via H-CALF-50 Intermediate

Causality Focus: This two-step method separates the crystallization phase (which requires reversibility) from the framework-locking phase (which requires high activation energy).

Step 1: Synthesis of the HMOF Intermediate (H-CALF-50)

-

Reaction Setup: Combine [Cr(H₂O)₆]³⁺ salts with a polyphosphonic acid ligand (e.g., durenetetraphosphonic acid, DTP) in a highly acidic aqueous environment.

-

Crystallization: Heat gently (e.g., 50°C) to allow the formation of a charge-assisted hydrogen-bonded network. The aquo ligands prevent immediate M-O-P bond formation.

-

Validation Checkpoint 1: Perform Powder X-Ray Diffraction (PXRD). A sharp, distinct diffraction pattern confirms the successful isolation of the crystalline HMOF intermediate. Do not proceed to Step 4 if the product is amorphous.

Step 2: Thermal Dehydration to the Ordered MOF (CALF-50) 4. Dehydration: Subject the validated HMOF to controlled thermal activation (e.g., 200°C under vacuum). 5. Mechanistic Action: The thermal energy irreversibly strips the aquo ligands from the Cr³⁺ centers, forcing the adjacent phosphonate oxygens to coordinate directly with the metal, locking the framework into a robust, porous MOF[1]. 6. Validation Checkpoint 2: Conduct Thermogravimetric Analysis (TGA) to confirm the complete loss of coordinated water, followed by N₂ sorption isotherms at 77K. A Type II or Type I isotherm with a measurable BET surface area validates the permanent porosity of the final structure.

Caption: Workflow of HMOF to MOF transformation via thermal dehydration.

Quantitative Benchmarking of Phosphonate MOFs

To guide material selection for specific applications, the following table summarizes the structural and stability metrics of benchmark phosphonate MOFs synthesized using state-of-the-art protocols.

| MOF Designation | Metal Node | Phosphoryl Ligand | Pore Size / Topology | Chemical & Thermal Stability | Ref |

| CALF-50 | Cr(III) | DTP (Durenetetraphosphonic acid) | 5.9 Å & 8.4 Å (Bimodal) | Stable in boiling water (3 weeks), 14.5 M H₃PO₄, and 9 M HCl. | [3] |

| TUB41 | Cu(II) | NDPAH₄ (Naphthalenediphosphonic acid) | Ultramicroporous | Stable across pH 1–11; retains integrity up to 250 °C. | [4] |

| CALF-25 | Ba(II) | Octaethyl pyrene-1,3,6,8-tetraphosphonate | 0.46 nm × 0.39 nm (1D) | Permanently porous; highly stable in aqueous environments. | [2] |

| MIL-22 | Ti(IV) | Ethylene diphosphonic acid | Narrow 1D channels | Exceptional thermal stability; resists hydrolysis due to Ti-O-P bonds. | [2] |

Biomedical Translation: Phosphonate MOFs as Drug Delivery Systems (DDS)

For drug development professionals, MOFs represent a paradigm shift in targeted therapeutics. However, conventional carboxylate MOFs often degrade too rapidly in the bloodstream, leading to premature payload dumping[5]. Phosphonate MOFs solve this by offering tunable, slow-release degradation kinetics. Their high biocompatibility, combined with the ability to engineer open metal sites, makes them ideal vehicles for encapsulating active pharmaceutical ingredients (APIs) like 5-fluorouracil or doxorubicin[5].

Self-Validating Protocol: Vacuum-Assisted API Encapsulation

Causality Focus: Capillary forces in ultramicroporous phosphonate MOFs often prevent the diffusion of large API molecules under ambient conditions. Vacuum-assisted loading forces the solvent-dissolved API deep into the hydrophobic/hydrophilic domains.

-

Framework Activation: Heat the synthesized phosphonate MOF under dynamic vacuum (10⁻³ Torr) at 120°C for 12 hours to evacuate all guest solvent molecules from the pores.

-

API Infusion: Submerge the activated MOF in a highly concentrated solution of the API (e.g., 5-fluorouracil in ethanol). Apply alternating cycles of vacuum and atmospheric pressure. The vacuum removes trapped air, while the return to atmospheric pressure drives the API solution into the deep pore channels.

-

Validation Checkpoint 1 (Quantification): Centrifuge the suspension. Analyze the supernatant using UV-Vis spectroscopy. Calculate the exact mass of API loaded into the MOF via mass balance (Initial API concentration minus Supernatant API concentration).

-

Washing and Integrity Check: Wash the loaded MOF briefly with cold solvent to remove surface-adsorbed API.

-

Validation Checkpoint 2 (Structural Integrity): Perform PXRD on the loaded MOF. The retention of the original diffraction peaks validates that the framework did not collapse during the vacuum-loading process.

Caption: Stimuli-responsive drug release mechanism from phosphonate MOFs.

Conclusion

The integration of phosphoryl-based ligands into metal-organic frameworks represents a critical evolutionary step for porous materials. By transitioning from M-O-C to M-O-P coordination chemistry, researchers can architect frameworks that survive extreme chemical environments and physiological conditions. While the synthetic barrier of rapid amorphous precipitation remains a challenge, self-validating methodologies like the HMOF-to-MOF protocol provide a reliable pathway to ordered, ultrastable materials. For the pharmaceutical industry, these robust architectures offer unprecedented control over drug delivery kinetics, paving the way for next-generation, stimuli-responsive nanomedicines.

References[1] Chromium phosphonate metal-organic frameworks, process for preparing the same and uses thereof - Google Patents -https://patents.google.com/patent/WO2022160045A1[2] Advances and Challenges in the Creation of Porous Metal Phosphonates - MDPI -https://www.mdpi.com/1996-1944/13/23/5380[3] Creating Order in Ultrastable Phosphonate Metal–Organic Frameworks via Isolable Hydrogen-Bonded Intermediates - Journal of the American Chemical Society -https://pubs.acs.org/doi/10.1021/jacs.3c05279[4] Stable Ultramicroporous Metal–Organic Framework with Hydrophilic and Hydrophobic Domains for Selective Gas Adsorption - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10448123/[5] Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9032906/

Sources

- 1. WO2022160045A1 - Chromium phosphonate metal-organic frameworks, process for preparing the same and uses thereof - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stable Ultramicroporous Metal–Organic Framework with Hydrophilic and Hydrophobic Domains for Selective Gas Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Procedures for grafting phosphoryl groups onto fluorescent sensors

Application Note: Strategies and Protocols for Grafting Phosphoryl Groups onto Fluorescent Sensors

Executive Summary

The grafting of phosphoryl groups (

This guide details the chemical logic and bench-level protocols for installing phosphate groups onto phenolic fluorophores (e.g., Coumarins, Fluoresceins). We compare the robust Phosphorus Oxychloride (

Strategic Considerations: The "Why" and "How"

Before initiating synthesis, the researcher must understand the mechanism of action. Most phosphate-based sensors operate on the principle of Photoinduced Electron Transfer (PeT) or the disruption of Intramolecular Charge Transfer (ICT) .

-

The Mechanism: A free phenolic hydroxyl group is often essential for the fluorescence of scaffolds like Fluorescein or 7-Hydroxycoumarin. The ionization of this phenol (forming a phenolate anion) pushes electrons into the conjugated system, enabling fluorescence.

-

The Graft: Grafting a highly electron-withdrawing phosphoryl group caps this oxygen. This prevents the formation of the emissive phenolate anion and often locks the molecule in a non-fluorescent lactone or protonated state.

-

The Trigger: Enzymatic hydrolysis by a phosphatase removes the group, restoring the phenolate and triggering a massive fluorescence increase (often >50-fold).

Decision Matrix: Selecting a Synthetic Route

| Feature | Method A: | Method B: Phosphoramidite Chemistry |

| Target Substrate | Robust phenols (Coumarins, simple Xanthenes) | Sensitive, complex scaffolds; DNA conjugates |

| Reagent Cost | Low | High |

| Reaction Conditions | Harsh (Strong acid generation) | Mild (Neutral/Weakly acidic) |

| Purification | Crystallization or RP-HPLC | Silica Gel or RP-HPLC |

| Key Risk | Hydrolysis of sensitive linkers | Oxidation sensitivity |

Visualizing the Workflow

The following diagram illustrates the logical flow for synthesizing and validating a phosphatase sensor.

Caption: Workflow for grafting phosphoryl groups. Route A uses direct phosphorylation; Route B uses P(III) chemistry followed by oxidation.

Detailed Protocols

Protocol A: Direct Phosphorylation using Phosphorus Oxychloride ( )

Best for: 7-Hydroxycoumarin (Umbelliferone) derivatives.

Safety Note:

Materials:

-

Substrate: 7-Hydroxycoumarin (1.0 eq)

-

Reagent: Phosphorus oxychloride (

) (1.5 eq) -

Base: Dry Pyridine (3.0 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

-

Quench: 1M HCl or Water

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 7-Hydroxycoumarin (1 g, 6.17 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Add dry pyridine (1.5 mL, ~18.5 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

-

Phosphorylation:

-

Prepare a solution of

(0.86 mL, 9.25 mmol) in 5 mL DCM. -

Critical Step: Add the

solution dropwise over 20 minutes. A white precipitate (pyridinium hydrochloride) will form. -

Allow the reaction to warm to room temperature and stir for 3 hours. Monitor by TLC (the phosphate ester will stay at the baseline).

-

-

Hydrolysis (The "Grafting" Finish):

-

Cool the mixture back to 0°C.

-

Slowly add water (10 mL) to hydrolyze the remaining P-Cl bonds. Caution: Exothermic.

-

Stir vigorously for 30 minutes.

-

-

Workup:

-

The product is now water-soluble. Extract the organic layer with water (3 x 20 mL).

-

Combine aqueous layers. If the product precipitates (some coumarin phosphates do), filter it. If not, concentrate the aqueous phase by lyophilization.

-

Purification: Recrystallize from water/ethanol or purify via C18 Reverse-Phase HPLC (Water/Acetonitrile gradient).

-

Protocol B: The Phosphoramidite Route (The "Stealth" Method)

Best for: Fluorescein, Rhodamine, or substrates with other acid-sensitive groups.

Concept: This method uses P(III) chemistry, which is extremely fast and mild, followed by oxidation to P(V).

Materials:

-

Substrate: Fluorescein (protected as di-pivalate if mono-phosphorylation is desired, or free for di-phosphorylation).

-

Reagent: Di-tert-butyl N,N-diethylphosphoramidite.

-

Activator: 1H-Tetrazole (0.45M in Acetonitrile).

-

Oxidant: tert-Butyl hydroperoxide (tBuOOH) or Iodine/Water.

Step-by-Step Procedure:

-

Coupling:

-

Dissolve Fluorescein (1 eq) in anhydrous DCM/Acetonitrile (1:1).

-

Add 1H-Tetrazole (3 eq).

-

Add Phosphoramidite reagent (2.5 eq per hydroxyl group).

-

Stir at Room Temperature for 30 minutes. Note: Reaction is usually complete in <15 mins.

-

-

Oxidation (P3

P5):-

Cool to 0°C.

-

Add tBuOOH (5.0 eq) or an Iodine/Pyridine/Water solution.

-

Stir for 30 minutes. The phosphorus is now grafted as a protected phosphate triester.

-

-

Deprotection:

-

Treat the crude mixture with 20% Trifluoroacetic acid (TFA) in DCM for 1 hour to remove the tert-butyl protecting groups.

-

-

Purification:

-

Evaporate solvents.

-

Purify via Preparative HPLC (C18 column). Fluorescein Diphosphate (FDP) is highly polar; use a gradient starting at 100% Water (0.1% Formic acid) to 50% Acetonitrile.

-

Quality Control & Validation

A grafted sensor must pass strict QC before biological use.

1. Analytical Verification:

-

NMR: The definitive check. A mono-phosphate ester typically appears around -4 to -6 ppm (referenced to

-

Mass Spectrometry (ESI-): Look for the

peak corresponding to the mass of Fluorophore + 80 Da (

2. Functional Assay (The "Turn-On" Test):

Prepare a 10

-

Blank: Measure fluorescence (Excitation/Emission appropriate for the dye).[1][2] It should be near zero (background).

-

Test: Add Alkaline Phosphatase (1 unit).

-

Result: Monitor kinetics.[3] You should observe a hyperbolic increase in fluorescence plateauing within 10-20 minutes.

Data Summary Table: Expected Properties

| Probe Variant | Quantum Yield (Grafted) | Quantum Yield (Hydrolyzed) | Fold Increase | |

| MUP (Coumarin) | 360 / 450 | < 0.01 | 0.63 | > 50x |

| FDP (Fluorescein) | 490 / 515 | < 0.005 | 0.92 | > 100x |

References

-

Rotman, B., Zderic, J. A., & Edelstein, M. (1963).

-D-Galactosidase and Phosphatase Derived from Fluorescein (3, 6-Dihydroxyfluoran) and Its Monomethyl Ether. Proceedings of the National Academy of Sciences, 50(1), 1–6. -

Gee, K. R., et al. (1999). Fluorogenic substrates for imaging cellular phosphatase activity.[1][3] Methods in Enzymology. (Foundational protocols for DiFMUP and modern derivatives).

-